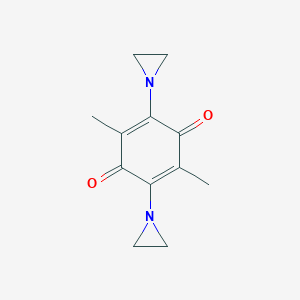
2,6-diaziridinyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diaziridinyl-1,4-benzoquinone is a synthetic organic compound known for its bifunctional alkylating properties. It is a member of the aziridinylbenzoquinone class of compounds, which are characterized by their ability to form DNA interstrand cross-links, making them potential antitumor agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaziridinyl-1,4-benzoquinone typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,6-diaziridinyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its hydroquinone form under reductive conditions.
Oxidation: It can be oxidized back to the quinone form.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols can react with the aziridinyl groups.
Major Products
Reduction: The major product is the corresponding hydroquinone.
Oxidation: The major product is the original quinone.
Substitution: The major products are substituted aziridinyl derivatives.
Aplicaciones Científicas De Investigación
Quantitative Structure-Toxicity Relationships (QSTR)
The cytotoxicity of various benzoquinone congeners has been evaluated using QSTR models. These studies indicate that compounds with higher electron affinity and smaller molecular volume tend to be more cytotoxic. The LD50 values for these compounds vary significantly across different cell types, suggesting a need for tailored therapeutic strategies depending on the target tissue .
High-Performance Liquid Chromatography (HPLC)
A rapid and sensitive reversed-phase HPLC method has been developed to analyze 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone and its degradation products. This method allows researchers to study the kinetics of degradation over a range of pH values relevant to pharmaceutical applications. The degradation kinetics followed pseudo-first-order reactions with optimal stability observed at pH 6.0 to 6.5 .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 2,6-diaziridinyl-1,4-benzoquinone involves its ability to form DNA interstrand cross-links. This process is facilitated by the aziridinyl groups, which react with nucleophilic sites on the DNA. The compound is most effective under reductive conditions, where it can be reduced to a more reactive form. The DNA cross-linking leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diaziridinyl-1,4-benzoquinone: Similar in structure but lacks the methyl groups.
3,6-Bis(2-hydroxyethyl)amino-2,5-diaziridinyl-1,4-benzoquinone: Contains hydroxyethyl groups instead of methyl groups.
3,6-Bis(carboxyamino)-2,5-diaziridinyl-1,4-benzoquinone: Contains carboxyamino groups instead of methyl groups
Uniqueness
2,6-diaziridinyl-1,4-benzoquinone is unique due to the presence of methyl groups, which can influence its reactivity and solubility. The methyl groups can also affect the compound’s ability to interact with biological molecules, potentially enhancing its antitumor activity .
Propiedades
Número CAS |
18735-47-2 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |
Clave InChI |
IWVCOLOPRNYONP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Key on ui other cas no. |
18735-47-2 |
Sinónimos |
2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















